1-(3-Chloropropyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

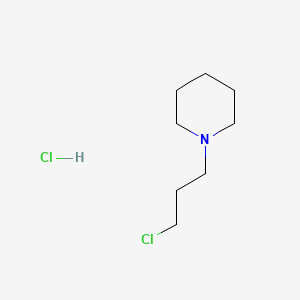

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-chloropropyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN.ClH/c9-5-4-8-10-6-2-1-3-7-10;/h1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBUDMMFXRNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203187 | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-49-1 | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5472-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5472-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-(3-chloropropyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1-(3-Chloropropyl)piperidine hydrochloride

An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Executive Summary

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1] Characterized by a stable piperidine ring and a reactive chloropropyl side chain, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and complex chemical structures.[1] Its utility is particularly pronounced in the development of novel therapeutics targeting neurological disorders, as well as in the creation of new analgesic and anti-inflammatory agents.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthetic pathways, analytical validation, and critical applications, grounded in established safety and handling protocols.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The prevalence of the piperidine motif in clinically approved drugs is a testament to its utility.[2] Its inclusion in a molecule can enhance druggability by improving metabolic stability, modulating lipophilicity to facilitate transport across biological membranes, and improving overall pharmacokinetic properties, often while reducing toxicity.[2] this compound is a prime example of a functionalized piperidine scaffold, designed for efficient integration into larger, more complex drug candidates.

Physicochemical Properties and Structural Characterization

Accurate characterization of a starting material is a foundational requirement for reproducible and successful synthesis. This compound is typically a white to off-white crystalline solid under standard conditions.[1] Its key properties are summarized below.

| Property | Value | References |

| CAS Number | 5472-49-1 | [1][3] |

| Molecular Formula | C₈H₁₆ClN · HCl | [1] |

| Molecular Weight | 198.13 g/mol | [1][4] |

| Appearance | White to almost white powder or crystal | [1][4] |

| Melting Point | 216 - 223 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Synonyms | 3-Piperidinopropyl Chloride Hydrochloride, N-(3-Chloropropyl)piperidine hydrochloride | [1][5] |

Structural Representation

The structure consists of a saturated six-membered piperidine ring N-substituted with a 3-chloropropyl chain, supplied as a hydrochloride salt to improve stability and handling.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of piperidine. The following protocol describes a representative and logical pathway.

Causality Behind the Experimental Design

The core of this synthesis is the reaction between the nucleophilic secondary amine of piperidine and an alkyl halide with a three-carbon chain. 1-Bromo-3-chloropropane is often selected as the alkylating agent due to the higher reactivity of the bromine atom compared to the chlorine, allowing for a more selective initial reaction at the desired position. The presence of a base is critical to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. The final step involves converting the resulting free base into its hydrochloride salt, which is generally more crystalline, stable, and easier to handle than the free base oil.

Experimental Protocol: N-Alkylation of Piperidine

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with piperidine (1.0 eq.) and a suitable solvent such as acetone or acetonitrile. Add a non-nucleophilic base like potassium carbonate (1.5 eq.).

-

Alkylation: Dissolve 1-bromo-3-chloropropane (1.1 eq.) in the same solvent and add it dropwise to the stirring piperidine solution at room temperature. The slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(3-chloropropyl)piperidine free base, often as an oil.

-

Salt Formation: Dissolve the crude oil in diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Development and Chemical Synthesis

The primary value of this compound lies in its role as a bifunctional intermediate. The piperidine ring provides a core structural motif, while the terminal chlorine on the propyl chain serves as a reactive handle for further chemical modifications.

-

Pharmaceutical Development: This compound is a key starting material for synthesizing a range of pharmaceuticals.[1] The chloropropyl group allows for the covalent attachment of the piperidine moiety to other complex molecules through nucleophilic substitution reactions. This strategy is employed in the synthesis of drugs targeting the central nervous system and in the development of analgesics.[1]

-

Chemical Synthesis: In broader organic synthesis, it is used as a building block to introduce the N-propylpiperidine fragment into larger molecules.[1] This is valuable in creating libraries of compounds for high-throughput screening in drug discovery campaigns.

-

Agrochemicals and Specialty Chemicals: Its utility extends to the development of novel agrochemicals and specialty chemicals where the specific properties of the piperidine group are desired.[1]

Caption: Role of the intermediate in coupling the piperidine motif to a core structure.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is an irritant and requires careful management.

Hazard Identification

| Hazard Code | Description | Classifications |

| H315 | Causes skin irritation | Skin Irritant 2 |

| H319 | Causes serious eye irritation | Eye Irritant 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

Data sourced from Sigma-Aldrich.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation of dust.[6] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[6][8]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved N95 dust mask or a higher level of respiratory protection.[6]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its reactive functionality make it an indispensable intermediate. For drug development professionals, it provides a reliable and efficient means to incorporate the pharmacologically significant piperidine scaffold into novel therapeutic candidates. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential safely and effectively.

References

- This compound. ChemBK. [Link]

- This compound. Synocule – Research Lab. [Link]

- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Cole-Parmer. [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate.

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2. PubChem. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Chongqing Chemdad Co., Ltd. [Link]

- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synocule.in [synocule.in]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: Synthesis, Characterization, and Application

Executive Summary: 1-(3-Chloropropyl)piperidine hydrochloride is a pivotal chemical intermediate, distinguished by its piperidine core and reactive chloropropyl sidechain. This guide offers a comprehensive overview for researchers and drug development professionals, detailing its chemical properties, a robust synthesis protocol, in-depth structural elucidation, and its critical role as a building block in the pharmaceutical industry. By grounding technical data with mechanistic insights, this document serves as an authoritative resource for leveraging this versatile compound in complex organic synthesis.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No: 5472-49-1) is a white crystalline solid that has become an indispensable tool in synthetic organic chemistry.[1][2] Its value lies in the combination of a stable piperidine ring and a reactive primary alkyl chloride. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known to enhance druggability, improve pharmacokinetic properties, and offer a stable, versatile backbone.[3] The chloropropyl group, an effective electrophile, allows for straightforward N-alkylation reactions with a wide range of nucleophiles.

This dual functionality makes it a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS).[1][3] This guide provides an in-depth examination of its synthesis, characterization, reactivity, and applications, designed to equip scientists with the knowledge to effectively and safely utilize this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5472-49-1 | [1][4] |

| Molecular Formula | C₈H₁₆ClN · HCl | [1][4] |

| Molecular Weight | 198.13 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 216 - 223 °C | [1][4] |

| Purity | ≥97% | [2][4] |

| Solubility | Soluble in water | [5] |

| Storage | Room Temperature, in a cool, dry, well-ventilated area | [1][2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperidine and a 1,3-dihalopropane, such as 1-bromo-3-chloropropane or 1,3-dichloropropane. The following protocol describes a common and reliable method.

Synthesis Protocol

Reaction: Piperidine + 1-Bromo-3-chloropropane → 1-(3-Chloropropyl)piperidine (Free Base) → this compound

Materials:

-

Piperidine

-

1-Bromo-3-chloropropane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with piperidine, acetone, and water.

-

Reagent Addition: While stirring the mixture at a controlled temperature (e.g., 25-30°C), slowly add a solution of sodium hydroxide. This deprotonates the piperidinium ion, generating the free piperidine nucleophile required for the reaction.

-

Alkylation: Slowly add 1-bromo-3-chloropropane to the reaction mixture. The reaction is exothermic; maintain the temperature to prevent side reactions. The more reactive bromine atom is displaced by the piperidine nitrogen in an Sₙ2 reaction.

-

Reaction Monitoring: Stir the reaction for several hours (e.g., 15-18 hours) at room temperature.[6] Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup & Extraction: Once complete, stop stirring and allow the layers to separate. The product, 1-(3-chloropropyl)piperidine free base, will be in the organic layer. Separate the organic layer and wash it with brine to remove water-soluble impurities.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Salt Formation & Purification: Dissolve the crude oil in a suitable solvent like acetone or diethyl ether. Add a solution of HCl in ether or dioxane dropwise while stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold acetone or ether to remove any remaining impurities, and dry under vacuum to obtain pure this compound.

Causality and Experimental Choices

-

Choice of Dihalopropane: 1-Bromo-3-chloropropane is often preferred over 1,3-dichloropropane because the C-Br bond is weaker and more labile than the C-Cl bond, making bromide a better leaving group. This allows for selective reaction at the brominated carbon, leaving the chloro group intact for subsequent functionalization.

-

Use of Base: Sodium hydroxide is crucial for deprotonating the piperidine starting material, which is often stored as its hydrochloride salt. This ensures the nitrogen is nucleophilic enough to attack the alkyl halide.

-

Salt Formation: Converting the final product to its hydrochloride salt serves two purposes: it provides a stable, solid form that is easier to handle and purify than the oily free base, and it enhances its shelf-life. Recrystallization of the salt is an effective final purification step.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see characteristic signals for the piperidine ring protons and the three distinct methylene (-CH₂-) groups of the chloropropyl chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies all non-equivalent carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons in the piperidine ring and the three carbons of the propyl chain, with the carbon bonded to chlorine appearing at a characteristic downfield shift.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify functional groups. The spectrum would show C-H stretching and bending vibrations for the alkyl groups, C-N stretching for the tertiary amine, and a characteristic C-Cl stretch. The broad absorption associated with the N-H⁺ of the hydrochloride salt would also be a key feature.

-

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for confirmation of the molecular weight. The fragmentation pattern can also offer further structural evidence.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak for the target compound indicates high purity.[7] The area of the peak can be used to quantify the purity against a reference standard.

-

Gas Chromatography (GC): For the more volatile free-base form, GC can be an effective method for purity assessment.

Chemical Reactivity and Applications

The primary utility of this compound is as an alkylating agent. The terminal chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Mechanism of Action in Synthesis

The compound serves as a 3-piperidinopropyl synthon. In a typical reaction, the hydrochloride salt is first neutralized with a base to generate the free amine. The nucleophile of interest (e.g., an amine, thiol, or phenoxide) then displaces the chloride ion via an Sₙ2 reaction, forming a new carbon-nucleophile bond and tethering the 3-piperidinopropyl moiety to the target molecule.

Caption: Generalized Sₙ2 reaction mechanism using 1-(3-chloropropyl)piperidine.

Applications in Pharmaceutical Synthesis

This intermediate is a cornerstone in the synthesis of various pharmaceuticals, especially antipsychotic and neuroleptic drugs.[1] Its structure is often incorporated to modulate receptor binding affinity and improve the pharmacokinetic profile of the final drug molecule.

-

Pipotiazine Synthesis: It is a key reactant in the synthesis of pipotiazine, a typical antipsychotic of the phenothiazine class.

-

Antidepressant Agents: It is used as an alkylating agent to synthesize novel antidepressant agents, such as derivatives of trazodone.[6] The piperidinopropyl chain is crucial for the interaction of these drugs with dopamine and serotonin receptors.

-

General Research: The compound is widely used in medicinal chemistry and neurochemistry research to create novel ligands for exploring neurotransmitter systems and developing new therapeutic agents.[1]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is an irritant and may cause eye, skin, and respiratory tract irritation.[2][4] The toxicological properties have not been fully investigated.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][8]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[2] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its predictable reactivity, combined with the favorable properties imparted by the piperidine scaffold, has solidified its role as a key intermediate in the development of complex and medicinally important molecules. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, enables researchers to confidently and efficiently harness its synthetic potential.

References

- Cole-Parmer. Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%.

- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.

- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-氯丙基)哌啶 单盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. fishersci.com [fishersci.com]

A Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride (CAS 5472-49-1): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

1-(3-Chloropropyl)piperidine hydrochloride, identified by CAS number 5472-49-1, is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical development and organic synthesis.[1] As a bifunctional molecule, it features a stable piperidine ring, a privileged scaffold in medicinal chemistry, and a reactive chloropropyl side chain.[1][2] This unique combination makes it an invaluable and versatile building block for the construction of more complex molecular architectures.[1] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its critical role as an intermediate in the development of therapeutic agents. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.

Physicochemical Properties & Characterization

The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These characteristics dictate its handling, reaction conditions, and analytical validation methods.

Core Properties

The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction stoichiometry calculations, and solubility assessments.

| Property | Value | Source(s) |

| CAS Number | 5472-49-1 | [1] |

| Molecular Formula | C₈H₁₆ClN · HCl | [1][3] |

| Molecular Weight | 198.13 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder or solid | [1][3][4] |

| Melting Point | 216 - 223 °C | [1][4][5] |

| Solubility | Soluble in water and alcohol | [6] |

| Synonyms | N-(3-Chloropropyl)piperidine hydrochloride, 3-Piperidinopropyl Chloride Hydrochloride | [1][3][4] |

Structural Confirmation and Purity Analysis

Validation of both the identity and purity of this compound is paramount for its successful use in synthesis. The hydrochloride salt form enhances the compound's stability and water solubility, making it easier to handle than its free-base form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will show characteristic peaks for the piperidine ring protons and the distinct signals of the three methylene groups of the chloropropyl chain. This technique provides unambiguous confirmation that the desired isomer has been synthesized.

-

Titration : Purity is often quantitatively assessed using titration methods. Argentometric titration can be used to determine the chloride content, while nonaqueous titration is employed to quantify the amine hydrochloride salt, providing a highly accurate measure of purity.[1]

-

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy : MS is used to confirm the molecular weight of the parent ion, while IR spectroscopy helps to identify the presence of key functional groups and confirm the overall structure.[7]

Caption: Chemical structure of this compound.

The Synthetic Pathway: Principles and Protocol

The synthesis of this compound is typically achieved through the nucleophilic alkylation of piperidine. This reaction is a cornerstone of organic chemistry, leveraging the lone pair of electrons on the nitrogen atom to form a new carbon-nitrogen bond.

Mechanistic Principle

The core of the synthesis is an SN2 reaction. Piperidine, acting as the nucleophile, attacks one of the terminal carbons of an electrophilic three-carbon reagent, such as 1-bromo-3-chloropropane. The choice of 1-bromo-3-chloropropane is strategic; the carbon-bromine bond is weaker and more polarized than the carbon-chlorine bond, making the bromine a better leaving group. This allows for selective reaction at the brominated end. The reaction is performed in the presence of a base to neutralize the hydrogen bromide byproduct, driving the reaction to completion. The resulting free base, 1-(3-chloropropyl)piperidine, is then converted to its stable hydrochloride salt by treatment with hydrochloric acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine (1.0 eq.), 1-bromo-3-chloropropane (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.) in a suitable solvent such as acetonitrile. The base is critical for scavenging the HBr formed during the reaction.[8]

-

Alkylation : Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting piperidine is consumed.

-

Workup and Isolation : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude 1-(3-chloropropyl)piperidine free base as an oil.

-

Salt Formation : Dissolve the crude oil in a minimal amount of a non-polar solvent like diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.

-

Purification : The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting material, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity (>98%).[9]

Reactivity and Role as a Synthetic Intermediate

The synthetic value of this compound lies in the reactivity of its terminal alkyl chloride.[1] This functional group serves as an electrophilic handle, enabling the molecule to be coupled with a wide array of nucleophiles to build more elaborate structures.

The chloropropyl chain allows for the introduction of the piperidinopropyl moiety into other molecules. This is a common strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties, such as lipophilicity and basicity, which can significantly improve its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[2][10]

Caption: General reactivity of the chloropropyl group with nucleophiles.

Applications in Pharmaceutical Research & Development

This compound is not just a laboratory curiosity; it is an essential component in the synthetic routes of numerous bioactive molecules and approved drugs.[1]

-

CNS Agents : The piperidine scaffold is prevalent in drugs targeting the Central Nervous System (CNS).[2] This intermediate is used in the synthesis of antipsychotics, antidepressants, and other neurological agents. For example, it is a key intermediate in the synthesis of arylpiperazine compounds like Trazodone, which are used to treat depression and post-traumatic stress.[11][12]

-

Analgesics and Anti-inflammatory Drugs : Its chloropropyl group's reactivity makes it a valuable building block for developing novel therapeutic agents, particularly in the fields of analgesics and anti-inflammatory drugs.[1]

-

Receptor Antagonists : The compound is used in the preparation of Triazolotriazine derivatives, which have been investigated as A₂A receptor antagonists, a class of molecules with potential applications in treating Parkinson's disease and cancer.[]

-

Scaffold for Drug Discovery : Beyond specific targets, the piperidinopropyl moiety introduced by this reagent is known to enhance druggability. It can improve solubility, facilitate transport across biological membranes, and provide a basic nitrogen atom for salt formation or hydrogen bonding interactions with biological targets.[2][10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15] A dust mask is recommended when handling the powder.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4][14]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[6][16]

GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

| Precautionary Code | Description | Source(s) |

| P261 | Avoid breathing dust | |

| P280 | Wear protective gloves/eye protection | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [4] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a cornerstone intermediate for chemists and pharmaceutical scientists. Its straightforward synthesis, well-defined reactivity, and the proven value of the piperidine scaffold make it an indispensable tool. A comprehensive understanding of its properties, handling, and synthetic applications, as outlined in this guide, empowers researchers to leverage this versatile building block to its full potential in the creation of novel and impactful chemical entities.

References

- This compound - ChemBK. (2024-04-09). [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate - Google P

- Laboratory Chemicals, this compound, 1 gram, Each. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google P

- SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. [Link]

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride - Chongqing Chemdad Co., Ltd. [Link]

- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. [Link]

- Recommended methods for the Identification and Analysis of Piperazines in Seized M

- This compound – Synocule. [Link]

- Piperidine, 1-(3-chloropropyl)-, hydrochloride (1:1) - CAS Common Chemistry. [Link]

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | C13H19Cl3N2 | CID 13035120 - PubChem. [Link]

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 5472-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 1-(3-クロロプロピル)ピペリジン 一塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE(5472-49-1) IR Spectrum [chemicalbook.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [chemicalbook.com]

- 12. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. fishersci.com [fishersci.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. fishersci.com [fishersci.com]

Molecular weight of 1-(3-Chloropropyl)piperidine hydrochloride

An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that serves as a pivotal building block in modern synthetic chemistry. As a bifunctional molecule, featuring a reactive chloropropyl chain and a piperidine ring, it offers chemists a versatile scaffold for constructing more complex molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where the piperidine moiety is a common feature in a wide array of therapeutic agents due to its ability to confer favorable pharmacokinetic properties.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of the compound's core properties, synthesis, analytical validation, and key applications, offering both theoretical understanding and practical, field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical Characterization

A thorough understanding of a starting material's physicochemical properties is the foundation of reproducible and successful synthesis. The properties of this compound dictate its handling, reaction conditions, and purification strategies.

Molecular Structure and Properties

The compound exists as a hydrochloride salt, which enhances its stability and renders it a solid at room temperature, simplifying weighing and handling. The protonated piperidine nitrogen makes the compound soluble in water and polar protic solvents.[2][3][4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 198.13 g/mol | [5][6] |

| Chemical Formula | C₈H₁₆ClN · HCl | [5][6] |

| CAS Number | 5472-49-1 | [3][5][6] |

| Appearance | White to off-white crystalline powder/solid | [4][5][6] |

| Melting Point | 216 - 223 °C (lit.) | [3][4][6][7] |

| Synonyms | 3-Piperidinopropyl Chloride Hydrochloride, N-(3-chloropropyl)piperidine hydrochloride | [3][5][6] |

The melting point range is a critical indicator of purity. A sharp melting point within the specified range typically signifies high purity, whereas a broad or depressed range may suggest the presence of impurities or residual solvent.

Section 2: Synthesis and Purification

The most common and industrially scalable synthesis of 1-(3-Chloropropyl)piperidine involves the N-alkylation of piperidine. The choice of reagents and reaction conditions is dictated by principles of reactivity, cost-effectiveness, and safety.

Expertise in Synthetic Strategy: The 'Why' Behind the Method

The core of the synthesis is a nucleophilic substitution (Sɴ2) reaction. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of an alkyl halide.

-

Choice of Alkylating Agent: While 1,3-dichloropropane could be used, 1-bromo-3-chloropropane is often preferred. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group. This selective reactivity allows the reaction to occur preferentially at the brominated end, leaving the chloro group intact for subsequent functionalization.

-

Role of the Base: Piperidine's lone pair of electrons is nucleophilic, but the reaction generates hydrobromic acid (HBr), which would protonate another molecule of piperidine, rendering it non-nucleophilic. To prevent this and drive the reaction to completion, a base like sodium hydroxide (NaOH) is added to neutralize the acid as it forms.

-

Phase-Transfer Catalysis: Piperidine and 1-bromo-3-chloropropane are organic-soluble, while sodium hydroxide is aqueous-soluble. This creates a two-phase system. A phase-transfer catalyst, such as tetra-n-butylammonium hydrogensulfate, is introduced to shuttle the hydroxide ions into the organic phase, facilitating the reaction at the interface of the two liquids and dramatically increasing the reaction rate.[7]

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established literature.[7]

Reagents and Equipment:

-

Piperidine

-

1-Bromo-3-chloropropane

-

Toluene

-

25% (w/v) Sodium Hydroxide solution

-

Tetra-n-butylammonium hydrogensulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and 1-bromo-3-chloropropane (~1.1 eq) in toluene.

-

Addition of Catalysts: Add tetra-n-butylammonium hydrogensulfate (~0.05 eq) and the 25% aqueous sodium hydroxide solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting piperidine is consumed.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine to remove the catalyst and inorganic salts.

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude free base, 1-(3-chloropropyl)piperidine, as an oil.

-

Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or isopropanol. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Purification: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a solvent system like ethanol/ether.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(3-Chloropropyl)piperidine HCl.

Section 3: Analytical Quality Control

A self-validating protocol demands rigorous analytical confirmation. The identity, purity, and integrity of the synthesized compound must be unequivocally established before its use as an intermediate. This ensures that downstream experiments are both reliable and reproducible.

Protocol 1: Purity Assessment by Titration

Titration is a robust, cost-effective quantitative method for determining purity. For this compound, two methods are common.

-

Argentometric Titration: This method quantifies the chloride content of the hydrochloride salt. A known concentration of silver nitrate (AgNO₃) solution is titrated against a solution of the compound. The silver ions react with chloride ions to form a silver chloride precipitate. The endpoint is detected using an indicator or potentiometrically. This confirms the correct salt stoichiometry.[4]

-

Nonaqueous Titration: This method determines the purity of the amine base. The hydrochloride salt is dissolved in a non-aqueous solvent (e.g., glacial acetic acid), and a strong acid (e.g., perchloric acid) is used as the titrant. This is necessary because in water, the basicity of the piperidine nitrogen is not strong enough for a sharp titration endpoint.[4]

Protocol 2: Structural Confirmation by Spectroscopy

Spectroscopic methods provide definitive confirmation of the molecular structure.

¹H NMR Spectroscopy: Proton NMR is the most powerful tool for confirming the structure. The expected chemical shifts (δ) and multiplicities for the free base in CDCl₃ are predicted as follows.[3]

-

~3.68 ppm (triplet, 2H): Protons on the carbon adjacent to the chlorine (-CH₂-Cl).

-

~2.4-2.7 ppm (multiplet, 6H): Protons on the carbons adjacent to the piperidine nitrogen (-CH₂-N-CH₂-).

-

~2.2-2.4 ppm (multiplet, 2H): Protons on the central carbon of the propyl chain (-N-CH₂-CH₂-).

-

~1.8-2.0 ppm & ~1.3-1.5 ppm (multiplets, 6H): Protons of the remaining piperidine ring carbons.

Mass Spectrometry (MS): When analyzed by MS (typically using electrospray ionization, ESI), the compound will be detected as the protonated free base [M+H]⁺. The expected exact mass for the free base (C₈H₁₆ClN) allows for high-confidence identification.

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR | Signals corresponding to propyl and piperidine protons with correct integration and splitting | Structural Confirmation |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 162.11 (for C₈H₁₇ClN⁺) | Molecular Weight Verification |

| Titration | Purity ≥ 98% | Quantitative Purity Assessment |

Section 4: Applications in Research and Development

This compound is not an end-product but a versatile starting material. Its value lies in the ability of its two reactive sites—the secondary amine (after deprotonation) and the terminal chloride—to participate in a wide range of chemical transformations.

Role as a Pharmaceutical Intermediate

The compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] The chloropropyl group serves as an electrophilic handle to connect the piperidine ring to other molecular fragments, often through nucleophilic substitution reactions where the chloride is displaced by an amine, alcohol, or thiol.

-

Neurological Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). This intermediate is used in the development of antipsychotics, antidepressants, and anticonvulsants.[6][8]

-

A₂A Receptor Antagonists: It is used in the preparation of Triazolotriazine derivatives, which are investigated as antagonists for the A₂A adenosine receptor, a target for treating Parkinson's disease and other neurodegenerative disorders.[7]

-

Other Therapeutic Areas: Its utility extends to the synthesis of analgesics, anti-inflammatory drugs, and agents for other conditions.[6]

Application Pathway Diagram

Caption: Role of the compound as a versatile intermediate for bioactive molecules.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory to minimize risk to personnel.

Hazard Profile

This compound is classified as an irritant.[3][4]

| Hazard Statement | GHS Code | Source(s) |

| Causes skin irritation. | H315 | [3][4] |

| Causes serious eye irritation. | H319 | [3][4] |

| May cause respiratory irritation. | H335 | [3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[9] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment: Wear nitrile gloves, chemical safety goggles, and a lab coat. For weighing larger quantities, a dust mask (e.g., N95) is recommended.

-

General Practices: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[9][10]

Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a reliable and valuable intermediate. By applying the rigorous synthetic and analytical principles outlined in this guide, researchers can confidently utilize this compound to build the complex molecules that will drive future scientific advancements.

References

- This compound. ChemBK. [Link]

- This compound, CAS No. 5472-49-1. iChemical. [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate.

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.

- Manufacturer of 1-(3-Chlorophenyl)-4- (3-Chloropropyl) Piperazine Hydrochloride. Shree Ganesh Chemicals. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

- Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. E3S Web of Conferences. [Link]

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

- Laboratory Chemicals, this compound, 1 gram, Each.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ichemical.com [ichemical.com]

- 4. This compound | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE | 5472-49-1 [chemicalbook.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to 1-(3-Chloropropyl)piperidine Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-(3-Chloropropyl)piperidine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its utility, focusing on its synthesis, properties, and critical role in the creation of advanced therapeutic agents, particularly A2A adenosine receptor antagonists.

Introduction and Chemical Identity

This compound is a versatile bifunctional molecule. It incorporates a nucleophilic piperidine ring and a reactive chloropropyl chain, making it an ideal building block for introducing the piperidinopropyl moiety into more complex molecular architectures. This structural feature is of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the piperidine scaffold[1].

This compound is known by several synonyms in scientific literature and commercial catalogs, which can be a source of confusion. A clear identification is therefore crucial for researchers.

Synonyms:

-

N-(3-Chloropropyl)piperidine hydrochloride[4]

-

1-Chloro-3-piperidinopropane hydrochloride[2]

-

3-(1-Piperidinyl)propyl chloride hydrochloride[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in experimental design. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5472-49-1 | [5][6][7] |

| Molecular Formula | C₈H₁₇Cl₂N | [6] |

| Molecular Weight | 198.13 g/mol | [6][8][9] |

| Appearance | White to almost white crystalline powder | [3][5][8] |

| Melting Point | 216-223 °C | [4][6] |

| Solubility | Soluble in water and alcohol | [4] |

| pKa | Estimated ~8-9 (for the piperidinium ion) | |

| PubChem CID | 79624 | |

| EC Number | 226-812-7 | |

| MDL Number | MFCD00012838 |

Note on Spectroscopic Data: While a definitive, published 1H and 13C NMR spectrum for this specific compound is not available in the searched sources, the expected spectra can be predicted based on its structure. The 1H NMR would show characteristic peaks for the piperidine ring protons and the propyl chain protons. The 13C NMR would show distinct signals for the carbon atoms of the piperidine ring and the propyl chain. Experimental validation of the structure through NMR is a critical step after synthesis.

Synthesis of this compound: A Mechanistic Approach

The most common and practical synthesis of 1-(3-chloropropyl)piperidine involves the N-alkylation of piperidine with a suitable three-carbon electrophile bearing a chlorine atom. A common choice for this is 1-bromo-3-chloropropane, where the bromine atom is the more reactive leaving group, allowing for selective alkylation at the nitrogen atom of piperidine.

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. The resulting free base, 1-(3-chloropropyl)piperidine, is then typically converted to its hydrochloride salt for improved stability and ease of handling.

Below is a detailed, self-validating protocol for the synthesis of this compound.

Experimental Protocol: Synthesis and Purification

Materials:

-

Piperidine

-

1-Bromo-3-chloropropane

-

Toluene

-

Aqueous Sodium Hydroxide (e.g., 25% w/v)

-

Phase-transfer catalyst (e.g., Tetra-n-butylammonium hydrogen sulfate)

-

Hydrochloric acid (e.g., in methanol or as concentrated aqueous solution)

-

Methanol/Ether for recrystallization

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine and an excess of 1-bromo-3-chloropropane in toluene.

-

Phase-Transfer Catalysis: Add the phase-transfer catalyst and the aqueous sodium hydroxide solution to the reaction mixture. The use of a phase-transfer catalyst is crucial for transporting the hydroxide ions into the organic phase to neutralize the initially formed piperidinium bromide, thus regenerating the free piperidine for further reaction.

-

Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 40 °C) for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the consumption of the starting piperidine.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying and Salt Formation: Dry the organic layer over an anhydrous drying agent like sodium sulfate. After filtering off the drying agent, add a solution of hydrochloric acid in methanol to the filtrate. This will protonate the basic nitrogen of the 1-(3-chloropropyl)piperidine, causing the hydrochloride salt to precipitate.

-

Isolation and Purification: Concentrate the mixture under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product as white crystals.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, 1H NMR, and 13C NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Focus on A2A Adenosine Receptor Antagonists

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders[6]. One of the most significant applications is in the development of A2A adenosine receptor (A2AAR) antagonists.

The A2A Adenosine Receptor Signaling Pathway

The A2AAR is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of inflammation and neurotransmission. In the brain, A2A receptors are highly expressed in the striatum, where they modulate dopaminergic signaling. This makes them a key target for the treatment of Parkinson's disease.

The signaling cascade initiated by the activation of the A2AAR is as follows:

-

Agonist Binding: An agonist, such as adenosine, binds to the A2AAR.

-

G-Protein Coupling: This binding event causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).

-

Downstream Effects: The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response.

Antagonists of the A2AAR block the binding of adenosine, thereby inhibiting this signaling pathway. In the context of Parkinson's disease, this can help to restore the balance of dopaminergic signaling.

A2A Adenosine Receptor Signaling Pathway Diagram

Sources

- 1. amiscientific.com [amiscientific.com]

- 2. This compound | 5472-49-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 5472-49-1 | TCI AMERICA [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 5472-49-1 | TCI Deutschland GmbH [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 8. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? | MDPI [mdpi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

Physicochemical properties of 1-(3-Chloropropyl)piperidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropropyl)piperidine Hydrochloride

Introduction: A Versatile Synthetic Building Block

This compound is a heterocyclic compound that serves as a crucial intermediate in organic and medicinal chemistry.[1] Characterized by a piperidine ring linked to a reactive chloropropyl chain, this molecule is a valuable precursor for the synthesis of more complex chemical structures.[1] Its utility is particularly noted in pharmaceutical development, where it acts as a building block for novel therapeutic agents, including those targeting neurological disorders, as well as analgesics and anti-inflammatory drugs.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed methodologies for its characterization. The information herein is curated for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for successful application in their work.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is unambiguously defined by the following identifiers:

-

Chemical Name: this compound

-

Synonyms: 3-Piperidinopropyl Chloride Hydrochloride, N-(3-Chloropropyl)piperidine hydrochloride[3]

-

CAS Number: 5472-49-1

-

Chemical Structure:

-

SMILES: C1CCN(CC1)CCCCl.Cl

-

InChI Key: OBOBUDMMFXRNDO-UHFFFAOYSA-N

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to bioavailability. The key properties of this compound are summarized below.

| Property | Value / Description | Source(s) |

| Appearance | White to almost white crystalline powder or solid. | [1][3] |

| Melting Point | 216 - 223 °C | [1][3][5] |

| Solubility | Soluble in water. | [3] |

| pKa (estimated) | ~11.1 (Conjugate acid) | |

| Purity (Assay) | Typically ≥ 98% (by titration). | [1] |

Discussion of Properties:

-

Melting Point: The relatively high and sharp melting point range is indicative of a crystalline solid with a high degree of purity.

-

Solubility: As a hydrochloride salt, the compound exhibits good solubility in aqueous media. Quantitative solubility data in various solvents (e.g., ethanol, DMSO) is not readily published and should be determined experimentally for specific applications.

-

pKa: A specific experimentally determined pKa value for 1-(3-Chloropropyl)piperidine is not available in the cited literature. However, the pKa of its conjugate acid can be reasonably estimated from its parent structure, piperidine. The established pKa for the piperidinium ion is approximately 11.1. The 3-chloropropyl substituent is not expected to drastically alter the basicity of the piperidine nitrogen, making this a reliable estimate for predicting its ionization state at a given pH.

Analytical Characterization and Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical substance. Commercial batches of this compound are typically assayed at a purity of 98% or higher, confirmed by titration.[1]

Purity Determination (Assay)

Titration is a robust and accurate method for assaying this compound. Two primary titrimetric methods are employed: one to quantify the basic piperidine moiety and another to quantify the chloride counter-ion.

Principle: Amine hydrochlorides are salts of a weak base and a strong acid. In aqueous solution, the leveling effect of water makes direct titration of the weak base challenging. Nonaqueous titration, using a solvent like glacial acetic acid and a strong acid titrant like perchloric acid, allows for a sharp and accurate endpoint.[6] The acetic acid solvent enhances the basicity of the amine salt relative to the solvent, enabling its titration as a base.[6]

Methodology:

-

System Preparation:

-

Titrant Preparation:

-

Prepare a standardized 0.1 M solution of perchloric acid (HClO₄) in glacial acetic acid.

-

-

Sample Preparation:

-

Accurately weigh approximately 150-200 mg of this compound into a dry 100 mL beaker.

-

Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be used if necessary.

-

-

Titration:

-

Immerse the electrode in the sample solution and ensure the stirrer is operating smoothly.

-

Titrate the sample with the standardized 0.1 M perchloric acid.

-

Record the titrant volume versus mV potential and determine the equivalence point from the inflection of the titration curve.

-

-

Calculation:

-

Purity (%) = (V × M × 198.13) / (W × 1000) × 100

-

V = Volume of HClO₄ at equivalence point (mL)

-

M = Molarity of HClO₄ (mol/L)

-

W = Weight of sample (g)

-

198.13 = Molecular weight of the compound ( g/mol )

-

-

Principle: Argentometric titration is a classic precipitation titration used to quantify halide ions.[8][9] The Mohr method, which is a direct titration with silver nitrate using potassium chromate as an indicator, is suitable here.[10] After all chloride ions have precipitated as white silver chloride (AgCl), the first excess of silver ions (Ag⁺) reacts with the chromate indicator (CrO₄²⁻) to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.[10][11]

Methodology:

-

System Preparation:

-

Use a clean burette, 250 mL Erlenmeyer flasks, and a magnetic stirrer.

-

-

Titrant and Indicator Preparation:

-

Prepare a standardized 0.1 M solution of silver nitrate (AgNO₃). Store in an amber bottle.

-

Prepare a 5% (w/v) solution of potassium chromate (K₂CrO₄) in deionized water.

-

-

Sample Preparation:

-

Accurately weigh approximately 250-300 mg of this compound into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in 100 mL of deionized water.

-

-

Titration:

-

Add 1 mL of the 5% potassium chromate indicator solution to the sample flask. The solution will be yellow.

-

Titrate with the standardized 0.1 M AgNO₃ solution, stirring continuously. A white precipitate of AgCl will form.

-

The endpoint is reached when the first permanent hint of a reddish-brown or orange color persists throughout the solution.

-

-

Calculation:

-

Chloride (%) = (V × M × 35.45) / (W × 1000) × 100

-

V = Volume of AgNO₃ at endpoint (mL)

-

M = Molarity of AgNO₃ (mol/L)

-

W = Weight of sample (g)

-

35.45 = Atomic weight of Chlorine ( g/mol )

-

-

Spectroscopic Analysis

Spectroscopic methods provide invaluable information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the propyl chain protons. The protons alpha to the nitrogen (on the ring and the chain) would appear as multiplets shifted downfield (approx. 2.5-3.5 ppm). The protons on the carbon bearing the chlorine atom would be the most downfield of the aliphatic signals (approx. 3.6 ppm). The remaining aliphatic protons would appear as complex multiplets in the upfield region (approx. 1.5-2.2 ppm).

-

¹³C NMR: The carbon spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bonded to chlorine (C-Cl) would appear around 40-45 ppm. Carbons adjacent to the nitrogen (C-N) would be in the 50-60 ppm range, while the other aliphatic carbons of the piperidine ring and propyl chain would appear further upfield (20-30 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

2800-3000 cm⁻¹: Aliphatic C-H stretching.

-

~2700-2400 cm⁻¹: Broad absorption characteristic of the N-H stretch of a secondary amine salt (piperidinium hydrochloride).

-

1440-1470 cm⁻¹: C-H bending (scissoring).

-

~1100 cm⁻¹: C-N stretching.

-

650-800 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak for the free base (C₈H₁₆ClN) would be expected at m/z 161/163, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Common fragmentation pathways would involve the loss of the chloropropyl side chain or fragmentation of the piperidine ring.

Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical intermediate like this compound involves a multi-step process, from initial identification to detailed property analysis and safety assessment.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]

- 3. This compound | 5472-49-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1-(3-クロロプロピル)ピペリジン 一塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lcms.cz [lcms.cz]

- 7. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]

- 8. Argentometric titration - Georganics [georganics.sk]

- 9. Argentometry - Wikipedia [en.wikipedia.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. fchpt.stuba.sk [fchpt.stuba.sk]

An In-depth Technical Guide to the Solubility of 1-(3-Chloropropyl)piperidine Hydrochloride

Executive Summary

1-(3-Chloropropyl)piperidine hydrochloride is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical agents and specialty chemicals.[1] Its utility in organic synthesis, particularly in the development of analgesics, anti-inflammatory drugs, and compounds targeting neurological disorders, is well-documented.[1] A comprehensive understanding of its solubility profile in aqueous and organic media is a fundamental prerequisite for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of the solubility characteristics of this compound, the underlying chemical principles governing its solubility, a validated experimental protocol for quantitative determination, and essential safety considerations.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a white to almost white crystalline solid.[2] As the hydrochloride salt of a tertiary amine, it exists as an ionic compound, a factor that dominates its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | N-(3-Chloropropyl)piperidine hydrochloride, 3-Piperidinopropyl Chloride Hydrochloride | [2][4] |

| CAS Number | 5472-49-1 | [5] |

| Molecular Formula | C₈H₁₆ClN · HCl | [2][5] |

| Molecular Weight | 198.13 g/mol | [2][5][6] |

| Appearance | White to almost white powder or crystalline powder | [2][4] |

| Melting Point | 216-223 °C (lit.) | [4][6] |

Solubility Profile: A Qualitative and Quantitative Overview

The ionic nature of this compound dictates its high affinity for polar solvents. The presence of the charged ammonium nitrogen and the chloride counter-ion allows for strong ion-dipole interactions with polar solvent molecules.

Qualitative Assessment: Multiple sources confirm that the compound is soluble in water.[4][7][8] It is also described as being soluble in alcohol solvents.[7] Conversely, based on the principles of "like dissolves like," its solubility is expected to be significantly lower in nonpolar aprotic solvents that cannot effectively solvate the ions.[9]

Quantitative Solubility Data: While precise, publicly available quantitative solubility data (e.g., in mg/mL) across a wide range of solvents is limited, the following table provides a qualitative and predictive summary based on established chemical principles and available information. For mission-critical applications, experimental determination is strongly advised using the protocol outlined in Section 5.0.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Soluble | [4][8] Strong ion-dipole interactions and hydrogen bonding. |

| Methanol | Polar Protic | Soluble | [7] Similar to water, capable of solvating the ionic salt. |

| Ethanol | Polar Protic | Soluble | [7] Lower polarity than methanol, but still effective. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | High polarity allows for effective solvation of ions. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble to Insoluble | Insufficient polarity to overcome the lattice energy of the salt. |

| Toluene | Nonpolar Aprotic | Insoluble | Aromatic hydrocarbon with very low polarity. |